2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
Overview
Description
2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C28H23F3N4O2S and its molecular weight is 536.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 536.14938165 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Application in Heterocyclic Compound Development
Many of the papers focus on the synthesis of pyrazole, pyrimidine, and other heterocyclic derivatives that share structural motifs with the query compound. These heterocycles are known for their diverse biological activities, suggesting the query compound could serve as a precursor or intermediate in synthesizing new materials with potential pharmacological applications.
For example, the study by Mahata et al. (2003) discusses a three-carbon synthon's role in efficiently synthesizing a variety of heterocycles, such as pyrazoles and pyrimidines, with potential masked aldehyde functionality. This indicates the importance of multifunctional synthons in creating complex heterocyclic structures, which could relate to the applications of the query compound in synthesizing bioactive molecules (Mahata et al., 2003).
Another relevant study by Khalifa et al. (2019) explores synthesizing pyrazole-containing thiophene and pyrimidine scaffolds, emphasizing their potential as analgesic agents. This research highlights the ongoing interest in developing new compounds with therapeutic applications, which could include derivatives of the compound (Khalifa et al., 2019).
Potential in Material Science
Additionally, the synthesis and characterization of heterocyclic compounds are not only limited to pharmaceutical applications but also extend to materials science. For instance, the electropolymerization study by Zhu and Holliday (2010) on a Ruthenium(II) complex highlights the potential of utilizing heterocyclic compounds in creating conducting metallopolymers. Such materials have applications in electronics and catalysis, suggesting that derivatives of the query compound could find use in similar technological innovations (Zhu & Holliday, 2010).
Properties
IUPAC Name |
2-[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F3N4O2S/c1-4-21-25(17-7-11-19(36-2)12-8-17)34-35(26(21)18-9-13-20(37-3)14-10-18)27-32-22(23-6-5-15-38-23)16-24(33-27)28(29,30)31/h5-16H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZAYGKTKKBBPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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